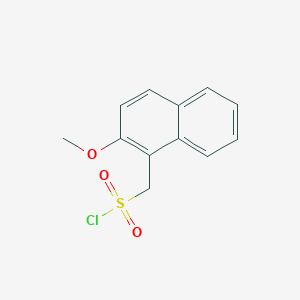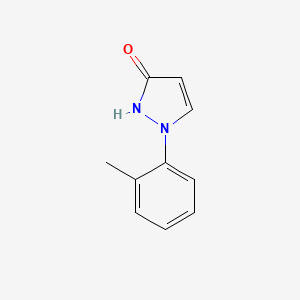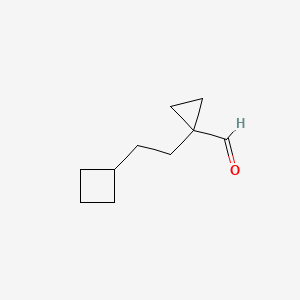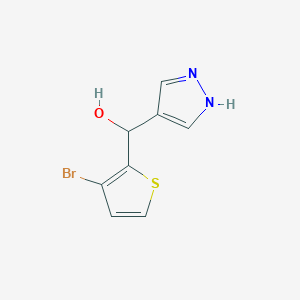
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound that features a brominated thiophene ring and a pyrazole moiety connected via a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 3-bromothiophene with pyrazole derivatives. One common method includes the use of 3-bromothiophene-2-carboxylic acid as a starting material, which is then reacted with hydrazine derivatives under specific conditions to form the pyrazole ring . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBT (1-hydroxybenzotriazole) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid, while substitution of the bromine atom can yield (3-Aminothiophen-2-yl)(1H-pyrazol-4-yl)methanol .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The pyrazole moiety is known for its biological activity, and the brominated thiophene ring can enhance the compound’s binding affinity to biological targets .
Industry
In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The brominated thiophene ring can enhance these interactions by providing additional binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and brominated thiophenes, such as:
- (3-Bromothiophen-2-yl)(1H-pyrazol-3-yl)methanol
- (3-Chlorothiophen-2-yl)(1H-pyrazol-4-yl)methanol
- (3-Bromothiophen-2-yl)(1H-pyrazol-5-yl)methanol
Uniqueness
What sets (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol apart is its specific combination of a brominated thiophene ring and a pyrazole moiety. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Propriétés
Formule moléculaire |
C8H7BrN2OS |
|---|---|
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
(3-bromothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H7BrN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |
Clé InChI |
RDBCIBYJAVKQIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


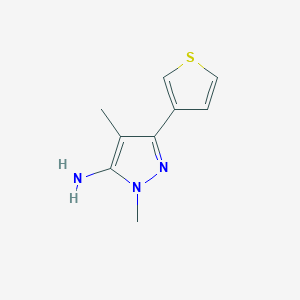
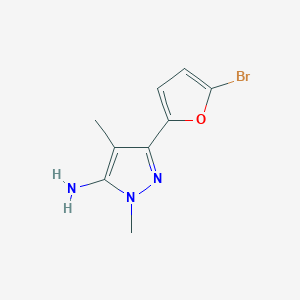
![7-(Methoxymethyl)-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320573.png)
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
![2-[2-(Oxolan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B13320601.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
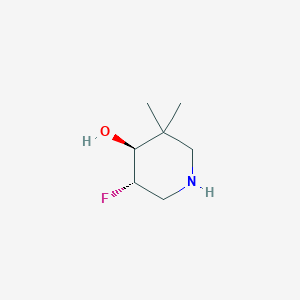
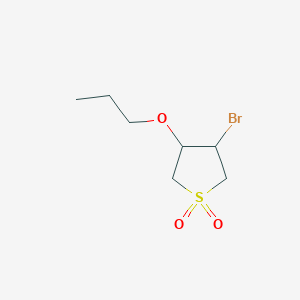
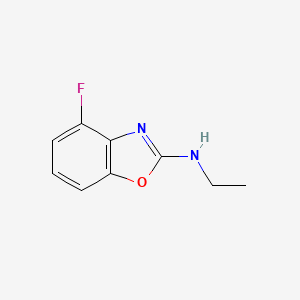
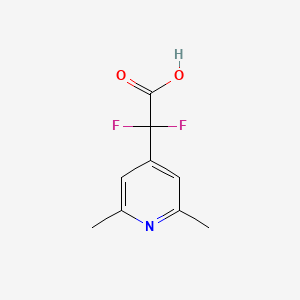
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid](/img/structure/B13320641.png)
